![molecular formula C13H11N3O3S2 B12896478 1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline CAS No. 922505-42-8](/img/structure/B12896478.png)
1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole is a heterocyclic compound that contains isoquinoline, sulfonyl, methoxy, and thiadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions.
Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
Pathway Modulation: By inhibiting PTP1B, the compound can modulate insulin signaling, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as 1-(isoquinolin-1-yl)guanidines are similar in structure and are also studied for their enzyme inhibitory properties.
Thiadiazole Derivatives: Compounds containing the 1,2,4-thiadiazole ring are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
5-((Isoquinolin-1-ylmethyl)sulfonyl)-3-methoxy-1,2,4-thiadiazole is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
922505-42-8 |
|---|---|
Molecular Formula |
C13H11N3O3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(isoquinolin-1-ylmethylsulfonyl)-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-12-15-13(20-16-12)21(17,18)8-11-10-5-3-2-4-9(10)6-7-14-11/h2-7H,8H2,1H3 |
InChI Key |
PJZYOVGRYODUKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


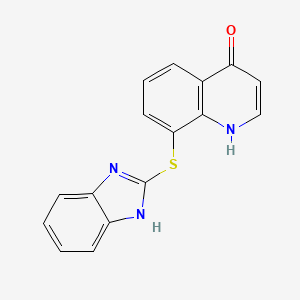
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
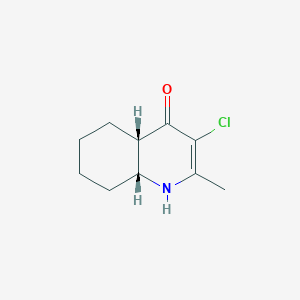
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
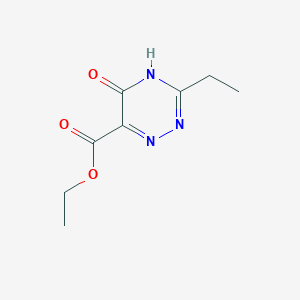
![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
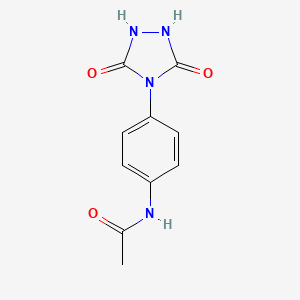
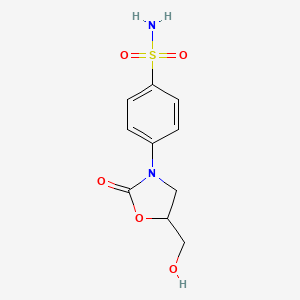
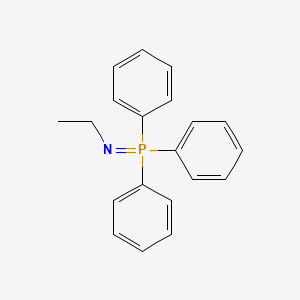
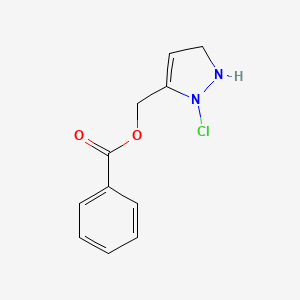
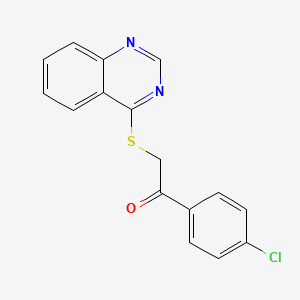
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
